molecular formula C11H14N2 B3162170 2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole CAS No. 876509-01-2

2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole

Cat. No.: B3162170
CAS No.: 876509-01-2
M. Wt: 174.24 g/mol
InChI Key: BPPMRCNUQCVVFJ-UHFFFAOYSA-N
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Description

Significance of the Pyridoindole Scaffold in Chemical Biology and Organic Synthesis

The pyrido[4,3-b]indole scaffold, a fusion of pyridine (B92270) and indole (B1671886) rings, is a privileged structure in medicinal chemistry and organic synthesis. Its significance stems from its prevalence in a wide array of natural products and synthetic molecules that exhibit potent biological activities. researchgate.net This structural motif provides a rigid framework that can be strategically functionalized to interact with various biological targets. In chemical biology, pyridoindole derivatives have been instrumental in the development of therapeutic agents, particularly those targeting the central nervous system. nih.govnih.gov

The versatility of the pyridoindole scaffold also makes it a valuable target in organic synthesis. rsc.org Chemists have developed numerous synthetic strategies to construct this heterocyclic system, allowing for the creation of diverse libraries of compounds for drug discovery and development. rsc.org The ability to introduce a variety of substituents at different positions on the scaffold allows for the fine-tuning of pharmacological properties. researchgate.net The development of novel synthetic methods for creating these scaffolds continues to be an active area of research, highlighting its sustained importance in the field. nih.govresearchgate.net

Overview of 2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indole as a Core Structure for Research

Within the broader class of pyridoindoles, the saturated derivative, this compound, serves as a crucial core structure for scientific research. semanticscholar.org This hexahydro- variant, also known as a γ-carboline, provides a three-dimensional architecture that is often found in alkaloids and other biologically active molecules. acs.org Its non-planar structure allows for specific spatial arrangements of substituents, which is critical for selective interactions with biological macromolecules.

The hexahydropyrido[4,3-b]indole core is a versatile starting point for the synthesis of a wide range of derivatives with diverse pharmacological activities. nih.gov Researchers have explored modifications at various positions of this scaffold to develop compounds with potential applications as neuroprotective agents, antioxidants, and modulators of specific cellular pathways. nih.govnih.gov The stereochemistry of the ring junctions (4a and 9b positions) plays a significant role in determining the biological activity of its derivatives. acs.org

Historical Context and Emergence of Hexahydropyrido[4,3-b]indole Derivatives in Scientific Investigations

The exploration of pyrido[4,3-b]indole derivatives has a rich history rooted in the study of natural products. Early investigations into alkaloids containing this core structure paved the way for synthetic efforts to replicate and modify these complex molecules. The development of classical synthetic reactions, such as the Pictet-Spengler wikipedia.orgmdpi.com and Fischer indole syntheses, alfa-chemistry.comwikipedia.orgthermofisher.combyjus.com provided the foundational tools for accessing the pyridoindole skeleton.

The emergence of hexahydropyrido[4,3-b]indole derivatives as a distinct area of scientific investigation can be traced back to the quest for novel therapeutic agents. For instance, the antihistamine drug Dimebon (latrepirdine) contains this core structure and was later investigated for its potential in treating neurodegenerative diseases, stimulating further research into its analogues. nih.gov Over the decades, systematic studies have explored the structure-activity relationships of these derivatives, leading to the identification of compounds with potent activities on the central nervous system, including neuroleptic and antidepressant-like effects. nih.govacs.org This historical progression highlights a continuous effort to harness the chemical and biological potential of the this compound scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-4,9,11-13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPMRCNUQCVVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,3,4,4a,5,9b Hexahydro 1h Pyrido 4,3 B Indole and Its Derivatives

Foundational Synthetic Routes to the Pyrido[4,3-b]indole Core

The construction of the tricyclic pyrido[4,3-b]indole system relies on a variety of established and modern synthetic strategies. These methods range from classical indole (B1671886) syntheses and condensation reactions to metal-catalyzed cross-coupling and multi-step sequences designed to build complexity and introduce specific functional groups.

Catalytic hydrogenation is a crucial method for accessing the saturated piperidine (B6355638) ring of the 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole system from its aromatic or partially saturated precursors. acs.orgliverpool.ac.uk This transformation is pivotal for establishing the stereochemistry at the C4a and C9b ring junctions. acs.org The choice of catalyst, solvent, and reaction conditions dictates the stereochemical outcome, often favoring the formation of specific diastereomers. acs.orgnih.gov

A common strategy involves the hydrogenation of a 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole precursor. For instance, catalytic hydrogenation over platinum dioxide (PtO₂) in dilute hydrochloric acid has been shown to produce the corresponding (4a,9b-cis)-hexahydro derivatives. acs.org The acidic medium is often essential for activating the pyridine (B92270) ring toward reduction. researchgate.net Other catalysts, such as rhodium oxides, have also proven effective for the hydrogenation of functionalized pyridines under mild conditions, offering a broad substrate scope. liverpool.ac.uk The stereochemical control is a key aspect of these reactions, where the catalyst can overcome substrate bias to yield all-cis-substituted products. nih.gov

Table 1: Examples of Catalytic Hydrogenation for Pyrido[4,3-b]indole Synthesis
PrecursorCatalystConditionsProductKey OutcomeReference
2-Benzyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indolePlatinum Dioxide (PtO₂)Dilute HCl(4a,9b-cis)-2-Benzyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indoleFormation of the cis-diastereomer. acs.org
Substituted PyridinesRhodium(III) oxide (Rh₂O₃)Mild temperature and pressureSubstituted PiperidinesEffective for various unprotected pyridines. liverpool.ac.uk
Substituted PyridinesPlatinum Dioxide (PtO₂)Glacial Acetic Acid, 50-70 bar H₂Piperidine DerivativesDemonstrates use of protic solvent under pressure. researchgate.net

The Fischer indole synthesis is a powerful and classical method for constructing the indole nucleus, which forms the core of the pyrido[4,3-b]indole system. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine (B124118) and a suitable ketone or aldehyde. byjus.com This methodology has been widely applied to the synthesis of various carbazole (B46965) and pyrido[4,3-b]carbazole derivatives. rsc.orgresearchgate.net

In the context of pyrido[4,3-b]indoles, the ketone component is often a substituted 4-piperidone (B1582916). The reaction of a phenylhydrazine with an N-substituted-4-piperidone under acidic conditions (using Brønsted acids like HCl or Lewis acids like ZnCl₂) leads to the formation of the tetracyclic tetrahydro-γ-carboline skeleton. wikipedia.orgnih.gov The versatility of this method allows for the introduction of substituents on both the benzene (B151609) and piperidine rings by choosing appropriately functionalized starting materials. nih.gov For example, this reaction serves as a key initial step in the multi-step synthesis of complex neuroprotective agents. nih.gov

Table 2: Application of Fischer Indole Synthesis for Pyridoindole Cores
ArylhydrazineCarbonyl CompoundCatalyst/ConditionsProduct TypeReference
PhenylhydrazineN-Methyl-4-piperidoneAcid catalyst2-Methyl-2,3,4,5-tetrahydropyrido[4,3-b]indole nih.gov
Substituted PhenylhydrazinesCyclohexanone derivativesBrønsted or Lewis acidsTetrahydrocarbazoles researchgate.net
Phenylhydrazone of 2,3-dihydrothiopyrano[2,3-b]pyridin-4(4H)-oneNot applicable (pre-formed hydrazone)Cyclization5H,11H-pyrido[2′,3′:2,3]thiopyrano[4,3-b]indole researchgate.net

Condensation reactions are fundamental to the formation of heterocyclic rings. For the synthesis of the pyrido[4,3-b]indole skeleton, the iso-Pictet-Spengler reaction is a particularly relevant and powerful strategy. nih.gov This reaction is a variant of the classic Pictet-Spengler reaction, which is widely used to synthesize tetrahydro-β-carbolines. rsc.orgacs.org The iso-Pictet-Spengler reaction, however, leads to the formation of the isomeric tetrahydro-γ-carboline (pyrido[4,3-b]indole) framework. nih.gov

The reaction proceeds via the condensation of a tryptamine (B22526) derivative with a β-dicarbonyl compound (or a surrogate), followed by an intramolecular cyclization. nih.gov The development of organocatalytic asymmetric versions of the iso-Pictet-Spengler reaction has enabled the enantioselective synthesis of complex, chiral tetrahydro-γ-carbolines. nih.gov For instance, a chiral thiourea (B124793) and benzoic acid co-catalytic system can be used to achieve high enantioselectivity. nih.gov Various acid catalysts, including Brønsted and Lewis acids, can be employed to promote the cyclization step. rsc.org The choice of solvent can also be critical, with options ranging from toluene (B28343) to more environmentally benign choices like water. bwise.krmdpi.com

Modern synthetic chemistry heavily relies on transition metal catalysis, and palladium-catalyzed reactions are particularly valuable for constructing nitrogen-containing heterocycles. nih.govacs.org Palladium-catalyzed amidation and subsequent cyclization reactions provide an efficient route to the pyrido[4,3-b]indole core and its isomers. nih.gov This strategy typically involves the coupling of an amine with a carboxylic acid derivative or an aryl halide, followed by an intramolecular C-N or C-C bond formation to close the piperidine ring.

These methods offer a high degree of modularity, allowing for the synthesis of a wide range of derivatives by varying the coupling partners. nih.gov For example, a tandem catalytic approach using Pd(0) can be employed in a multicomponent reaction to build complex, annulated pyridoindole systems in good yields. nih.gov Such strategies can sometimes be sensitive to the electronic nature of the substituents on the starting materials. nih.gov

Table 3: Palladium-Catalyzed Routes to Pyridoindoles
StrategyCatalyst SystemKey TransformationProduct ClassReference
Amidation and CyclizationPalladium catalystIntramolecular C-N bond formationPyrido[2,3-b]indoles nih.gov
Tandem Catalytic Multicomponent ReactionPd(0)Intramolecular cyclotrimerizationAnnulated Pyrido[3,4-b]indoles nih.gov

Reductive protocols are essential for converting intermediate compounds into the final saturated heterocyclic system. Following the construction of the core aromatic indole ring system, reduction of the attached pyridine ring or its precursor is necessary to achieve the hexahydro-pyrido[4,3-b]indole structure. A key transformation in this category is the reduction of a 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole intermediate.

One effective method employs a combination of triethylsilane and trifluoroacetic acid. chemicalbook.com This system acts as an ionic hydrogenation agent, capable of reducing the iminium ion intermediate formed from the protonation of the enamine tautomer of the tetrahydro-γ-carboline. This reaction, carried out at room temperature, provides a direct route to the fully saturated hexahydro core. chemicalbook.com This approach is a crucial step in the synthesis of specific derivatives, such as (4aS,9bR)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole. chemicalbook.com Reductive amination is another powerful, related strategy for forming C-N bonds and can be used to construct the piperidine ring from appropriate keto-amine precursors. organic-chemistry.org

Accessing complex derivatives of this compound, particularly those with therapeutic potential, often requires multi-step synthetic sequences. nih.govnih.gov These procedures allow for the precise installation of various functional groups at specific positions on the tricyclic core. acs.org A typical sequence begins with the formation of the core ring system, often via a Fischer indole synthesis, followed by a series of functional group transformations. nih.gov

For example, a synthetic route can start with the formation of a tetrahydro-pyrido[4,3-b]indole, which is then subjected to catalytic hydrogenation to yield the hexahydro core. acs.org The secondary amines in the piperidine (N-2) and indole (N-5) rings of the hexahydro scaffold serve as handles for further functionalization. acs.org Alkylation or acylation at these positions can be achieved through standard procedures to introduce a wide variety of substituents, leading to compounds with diverse pharmacological profiles. acs.orgnih.gov For instance, alkylation of the N-2 position with a 3-(p-fluorobenzoyl)propyl group has been used to synthesize potent neuroleptic agents. nih.gov

Table 4: Example of a Multi-step Synthesis of a Pyrido[4,3-b]indole Derivative
StepReactionReagentsPurposeReference
1Fischer Indole SynthesisSubstituted phenylhydrazine + N-benzyl-4-piperidoneFormation of the tetrahydro-pyrido[4,3-b]indole core. acs.org
2Catalytic HydrogenationPtO₂, HClReduction to the cis-hexahydro-pyrido[4,3-b]indole. acs.org
3AlkylationAlkyl halide (e.g., 4-chloro-4'-fluorobutyrophenone)Functionalization at the N-2 position of the piperidine ring. acs.orgnih.gov
4Acylation/AlkylationAcyl chloride or alkyl halideFunctionalization at the N-5 position of the indole ring. acs.org

Functionalization and Derivatization Strategies

The chemical versatility of the this compound nucleus allows for a range of functionalization reactions. These modifications are crucial for modulating the pharmacological profile of its derivatives.

Regioselective Substitution at the Pyridoindole Nucleus

Precise control over the position of substitution on the pyridoindole scaffold is essential for establishing structure-activity relationships. Various strategies have been developed to achieve regioselectivity, targeting specific nitrogen and carbon atoms within the tricyclic system.

The secondary amine at position 2 of the piperidine ring is a common site for functionalization. N-alkylation introduces substituents that can significantly influence the molecule's interaction with biological targets. A straightforward method for this transformation involves the reaction of the parent hexahydropyrido[4,3-b]indole with an alkyl halide, such as methyl iodide, in the presence of a suitable base. For instance, the quaternization of the secondary amine with methyl iodide or dimethyl sulfate (B86663) in the presence of a base like potassium carbonate can yield the 2-methyl derivative. The choice of a weak base can be critical in preventing over-alkylation. The polarity of the solvent also plays a role, with solvents like DMF or acetonitrile (B52724) often enhancing the efficiency of the reaction.

A study focusing on derivatives with potential central nervous system activity described the synthesis of various 2-substituted analogs. nih.gov This highlights the importance of N-alkylation at this position for exploring the therapeutic potential of this class of compounds.

Table 1: N-Alkylation at Position 2

Alkylating Agent Base Solvent Product

The indole nitrogen at position 5 is another key site for modification. Acylation at this position can alter the electronic properties of the indole ring and introduce a variety of functional groups. While specific examples for the acylation of this compound at position 5 are not extensively detailed in readily available literature, general principles of indole chemistry can be applied. Acylation of indoles can be achieved using acylating agents such as acid chlorides or anhydrides under basic conditions. The regioselectivity between N-acylation and C3-acylation can sometimes be a challenge and is often influenced by the reaction conditions and the specific acylating agent used.

Introduction of a halogen atom onto the aromatic ring of the pyridoindole nucleus is a valuable strategy for creating intermediates for further synthetic transformations, such as cross-coupling reactions. Bromination at position 6 has been successfully achieved.

A detailed synthetic procedure for the preparation of (4aS,9bR)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole involves the reaction of 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride with trifluoroacetic acid and triethylsilane. chemicalbook.com The reaction mixture is stirred at room temperature, followed by removal of excess reagents and purification. chemicalbook.com

Table 2: Bromination at Position 6

Starting Material Reagents Product

The introduction of an ethoxycarbonyl group at the 2-position is a useful modification that can serve as a protecting group or as a handle for further derivatization. This transformation is typically achieved by reacting the secondary amine with an appropriate chloroformate ester in the presence of a base. This reaction effectively converts the secondary amine into a carbamate.

The incorporation of ω-carboxamidoalkyl substituents at the 2-position of the 4a,9b-trans-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole nucleus has been shown to lead to compounds with potent neuroleptic activity. nih.gov This synthetic strategy involves the alkylation of the secondary amine with a haloalkylnitrile, followed by hydrolysis of the nitrile to the corresponding carboxylic acid, and subsequent amidation. The affinity of these compounds for dopamine (B1211576) receptors suggests that the carboxamide group plays a crucial role in binding, potentially through hydrogen bond donation. nih.gov

Table 3: Synthesis of 2-Carboxamidoalkyl Derivatives

Step Reagents Intermediate/Product
1. Alkylation Haloalkylnitrile 2-(Cyanoalkyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
2. Hydrolysis Acid or Base 2-(Carboxyalkyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
Aromatic Substitutions (e.g., 8-Methoxy, 8-Methyl)

The introduction of substituents onto the aromatic ring of the hexahydropyrido[4,3-b]indole core is most commonly achieved by employing a substituted phenylhydrazine in the initial Fischer indole synthesis. This foundational reaction allows for the incorporation of various groups at what will become the 8-position of the final heterocyclic system.

For instance, the synthesis of 8-methoxy substituted derivatives begins with the reaction of a suitably protected 4-piperidone with 4-methoxyphenylhydrazine. nih.govacs.org This condensation, typically carried out in an acidic medium such as ethanol (B145695) with sulfuric acid, forms the key tetrahydro-γ-carboline intermediate, which already bears the desired 8-methoxy group. nih.gov Subsequent steps to reduce the remaining unsaturation yield the final 8-methoxy-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole. Similarly, 8-methyl derivatives can be prepared by utilizing 4-methylphenylhydrazine (B1211910) as the starting material in the Fischer indole synthesis. The general applicability of this method allows for the synthesis of a variety of 8-substituted analogs, depending on the availability of the corresponding substituted phenylhydrazine. nih.gov

Table 1: Synthesis of 8-Substituted Derivatives via Fischer Indole Synthesis

Desired Substituent at C-8Required Phenylhydrazine PrecursorKey ReactionReference
8-Methoxy4-MethoxyphenylhydrazineFischer Indole Synthesis nih.govacs.org
8-Methyl4-MethylphenylhydrazineFischer Indole Synthesis nih.gov
8-Bromo4-BromophenylhydrazineFischer Indole Synthesis chemicalbook.com
8-Fluoro4-FluorophenylhydrazineFischer Indole Synthesis acs.org
Aryl Substitutions (e.g., at Position 9)

The introduction of aryl groups at the 9-position of the pyrido[4,3-b]indole system typically involves a multi-step sequence, starting with the functionalization of the indole nitrogen. A common strategy is to first synthesize a 9-bromo-5H-pyrido[4,3-b]indole intermediate. This is achieved by treating the parent 5H-pyrido[4,3-b]indole with a brominating agent like N-bromosuccinimide (NBS) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov

With the 9-bromo intermediate in hand, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed to introduce the aryl moiety. nih.govnih.gov This reaction involves coupling the 9-bromo derivative with a selected arylboronic acid or its pinacol (B44631) ester in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a base. nih.gov This method provides access to a wide variety of 9-aryl-5H-pyrido[4,3-b]indoles. To obtain the target saturated hexahydro scaffold, a final reduction step is necessary. This can be accomplished through catalytic hydrogenation, which reduces the double bonds in the pyridine and indole rings to yield the 9-aryl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole.

Introduction of Fluoro-containing Moieties

Fluoro-containing groups can be incorporated into the this compound scaffold in two primary ways: by substitution on the aromatic ring or as part of a side chain attached to the piperidine nitrogen.

Aromatic Ring Fluorination : Similar to the methodology for methoxy (B1213986) and methyl groups, fluorine can be introduced at the 8-position using the Fischer indole synthesis. The reaction of a 4-piperidone derivative with 4-fluorophenylhydrazine under acidic conditions directly yields the 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole intermediate. acs.org Subsequent reduction of this intermediate provides the desired 8-fluoro-hexahydro derivative.

Side Chain Fluorination : Fluoro-containing moieties can also be introduced via N-alkylation at the 2-position of the piperidine ring. For example, a cis-2-[3-(p-fluorobenzoyl)propyl] analogue has been synthesized. nih.gov This involves reacting the parent hexahydropyrido[4,3-b]indole with a suitable alkylating agent, such as 4-chloro-4'-fluorobutyrophenone, to attach the fluoro-containing side chain to the secondary amine of the piperidine ring.

Stereoselective Synthesis and Diastereomer Separation

The fusion of the piperidine and indole rings at positions 4a and 9b creates two stereocenters, leading to the possibility of cis and trans diastereomers. The control and separation of these isomers are critical aspects of the synthesis.

Control of cis/trans Configurations at 4a and 9b Positions

The relative stereochemistry at the 4a and 9b positions is primarily determined during the reduction of the C4a-C9b double bond in the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole intermediate. The choice of reducing agent and reaction conditions dictates the diastereomeric outcome.

cis-Isomer Formation : Catalytic hydrogenation is the most common method for producing the cis-fused isomer. The reduction of the tetrahydro-γ-carboline intermediate using hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C) typically results in the syn-addition of hydrogen from the less sterically hindered face of the molecule, leading predominantly to the cis-diastereomer. nih.gov

trans-Isomer Formation : The trans-fused isomer is generally obtained under different reducing conditions. Reduction with sodium in a high-boiling alcohol like amyl alcohol has been reported to yield the trans product. nih.gov Another effective method involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of an acid, or more specifically, ionic hydrogenation using a combination of a trialkylsilane (e.g., triethylsilane) and a strong acid like trifluoroacetic acid. This method is known to favor the formation of the thermodynamically more stable trans-isomer.

Table 2: Diastereoselective Reduction of Tetrahydro-γ-carbolines

Reagents and ConditionsPredominant IsomerReference
H₂, Pd-C, Ethanolcis nih.gov
Sodium (Na), Amyl Alcoholtrans nih.gov
Triethylsilane, Trifluoroacetic Acidtrans nih.gov
Chiral Resolution Techniques (e.g., with Chiral Acids)

When a racemic mixture of the hexahydropyrido[4,3-b]indole is synthesized, chiral resolution can be employed to separate the enantiomers. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, typically a chiral acid.

A well-documented example is the resolution of racemic 6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole. By treating a solution of the racemate in methanol (B129727) with (R)-(-)-mandelic acid, a diastereomeric salt precipitates from the solution. The precipitated salt is enriched in one enantiomer, specifically the (4aS,9bR)-mandelate salt. This salt can then be isolated by filtration. Subsequent treatment of the isolated diastereomeric salt with a base liberates the enantiomerically pure (4aS,9bR)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole free base. This classical resolution technique remains a practical and effective method for obtaining single enantiomers on a preparative scale.

Hydrogenolysis for Stereochemical Control

Hydrogenolysis, a reaction where a chemical bond is cleaved by hydrogen, can be a key step in stereochemical control, often in the context of removing a chiral auxiliary or a protecting group while simultaneously performing a reduction. In the synthesis of pyrido[4,3-b]indoles, N-benzyl protecting groups are frequently used. The removal of a benzyl (B1604629) group via catalytic hydrogenation (e.g., H₂/Pd-C) is a form of hydrogenolysis.

This process can be combined with the stereoselective reduction of the C4a-C9b double bond. For instance, if a 2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole precursor is subjected to catalytic hydrogenation, the reaction can concurrently remove the N-benzyl group and reduce the double bond. As discussed previously, this type of catalytic hydrogenation typically leads to the formation of the cis-fused (4a,9b) stereochemistry. Therefore, hydrogenolysis of an appropriate precursor serves as a dual-purpose step for deprotection and for establishing the cis configuration at the ring junction.

Advanced Characterization Techniques in Pyrido 4,3 B Indole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole and its derivatives. It provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular framework and the determination of stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy is fundamental in defining the structure of the this compound core. The spectrum reveals characteristic signals corresponding to the aromatic protons of the indole (B1671886) ring and the aliphatic protons of the hexahydropyridine moiety. The chemical shifts, multiplicities (splitting patterns), and coupling constants of these signals provide a wealth of structural information.

A pivotal study by Nagai et al. in 1979 detailed the synthesis and spectral characterization of both the cis and trans isomers of this compound. nih.gov Analysis of their reported ¹H NMR data allows for the assignment of specific protons within the molecule. For instance, the aromatic protons typically appear in the downfield region (around 6.5-7.5 ppm), while the protons on the saturated piperidine (B6355638) ring and at the bridgehead carbons (4a and 9b) resonate in the upfield region.

Interactive Table: Representative ¹H NMR Chemical Shift Ranges for this compound

Proton Position Typical Chemical Shift (ppm) Multiplicity
Aromatic (H6, H7, H8, H9) 6.5 - 7.5 m
Indole NH ~8.0 br s
Piperidine NH Variable br s
Aliphatic (H1, H3, H4) 2.5 - 3.5 m

Note: 'm' denotes multiplet, 'br s' denotes broad singlet. Actual values can vary based on solvent and stereochemistry.

Elucidation of Stereochemistry through NMR Chemical Shifts

The relative stereochemistry of the hydrogens at the C4a and C9b bridgehead positions, which defines the cis or trans configuration of the ring fusion, can be determined through careful analysis of ¹H NMR chemical shifts and coupling constants. The spatial relationship between these protons influences their magnetic environment and their interaction with neighboring protons.

In the cis-isomer, the C4a-H and C9b-H protons are on the same face of the molecule, leading to different shielding and coupling effects compared to the trans-isomer, where they are on opposite faces. For example, the chemical shift of the C9b proton is notably different between the two isomers. In the cis configuration, the C9b proton often appears at a higher field (more shielded) compared to the trans configuration. This is a critical diagnostic tool for distinguishing between the diastereomers. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₁H₁₄N₂. The nominal molecular weight is 174 g/mol . Mass spectrometry confirms this molecular weight by detecting the molecular ion (M⁺) or the protonated molecule ([M+H]⁺), depending on the ionization technique used.

The fragmentation of the pyrido[4,3-b]indole core under mass spectrometric conditions, typically electron impact (EI), can provide valuable structural information. Common fragmentation pathways for related indole alkaloids often involve the cleavage of the piperidine ring. A characteristic fragmentation pathway for tetrahydro-β-carbolines (a related structural class) involves a retro-Diels-Alder (RDA) mechanism in the tetrahydropyridine (B1245486) ring. researchgate.net For the this compound system, key fragment ions would be expected from the cleavage of the C-C and C-N bonds of the saturated piperidine ring. The indole moiety itself is relatively stable and often remains intact as a major fragment.

High-Resolution Mass Spectrometry (HRMS) for Precision

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound (C₁₁H₁₄N₂), the calculated exact mass of the neutral molecule is 174.1157 g/mol . HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the molecular formula with high confidence.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of pyrido[4,3-b]indole derivatives. For assessing the purity of the parent compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape). The retention time of the compound is a characteristic property under a specific set of HPLC conditions. By monitoring the effluent from the column with a UV detector (as the indole chromophore absorbs UV light), the presence of impurities can be detected as separate peaks.

Furthermore, HPLC with a chiral stationary phase is a powerful tool for the separation of the enantiomers of chiral derivatives of this compound. For example, the enantiomeric separation of (4aS,9bR)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole has been successfully achieved using a ChiralPak AD-H column with a mobile phase of 30% isopropanol (B130326) in hexane (B92381) containing 0.1% diethylamine, at a flow rate of 0.8 mL/min with UV detection at 254 nm. chemicalbook.com This demonstrates the utility of chiral HPLC in isolating stereochemically pure forms of these compounds.

Interactive Table: Example HPLC Conditions for a Pyrido[4,3-b]indole Derivative

Parameter Condition
Column ChiralPak AD-H (250 x 4.6 mm)
Mobile Phase 30% Isopropanol/Hexane (+0.1% Diethylamine)
Flow Rate 0.8 mL/min
Detection UV at 254 nm

| Application | Chiral separation of a bromo-derivative |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of molecules in the solid state. This powerful analytical technique provides unequivocal information on bond lengths, bond angles, and conformational details, which are crucial for a comprehensive understanding of the structure and reactivity of compounds like this compound, also known as 1,2,3,4-tetrahydro-γ-carboline. The resulting crystal structure offers a static snapshot of the molecule, revealing the preferred conformation of its fused ring system and the nature of intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

While specific crystallographic data for the parent compound is elusive, studies on related γ-carboline derivatives have utilized X-ray crystallography to confirm molecular structures and establish stereochemistry. For instance, the crystal structure of a γ-carboline analogue has been determined in complex with a protein, providing insights into its binding mode. However, this does not provide the crystal structure of the small molecule in its pure, solid form.

In a typical X-ray crystallographic study of a pyrido[4,3-b]indole derivative, researchers would crystallize the compound and then irradiate the crystal with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, and from that, the atomic positions. The kind of data that would be generated is presented hypothetically in the tables below.

Hypothetical Crystallographic Data for a Pyrido[4,3-b]indole Derivative

Parameter Value
Chemical FormulaC₁₁H₁₄N₂
Formula Weight174.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.345
α (°)90
β (°)109.87
γ (°)90
Volume (ų)998.7
Z4
Density (calculated)1.158 g/cm³

Hypothetical Selected Bond Lengths and Angles

Bond Length (Å) Angle Degree (°)
C(4a)-C(9b)1.54C(4a)-N(5)-C(9a)112.5
N(1)-C(9b)1.47C(4a)-C(9b)-N(1)109.8
C(4a)-N(5)1.46C(9a)-C(9b)-N(1)110.2

It is important to reiterate that the data presented in the tables are hypothetical and serve to illustrate the type of information obtained from an X-ray crystallographic analysis. The absence of published crystallographic data for this compound highlights a gap in the comprehensive characterization of this fundamental heterocyclic system. Such data would be invaluable for detailed conformational analysis and for computational modeling studies aimed at understanding its chemical and biological properties.

Structure Activity Relationship Sar Studies of 2,3,4,4a,5,9b Hexahydro 1h Pyrido 4,3 B Indole Derivatives

Impact of Stereochemistry on Biological Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives. unimi.it The rigid, fused-ring system of this scaffold gives rise to multiple stereoisomers, each potentially having a distinct pharmacological profile.

Research has consistently shown that the relative configuration at the 4a and 9b positions influences the potency of these compounds. nih.gov For instance, in studies of conformationally rigid analogues acting on dopamine (B1211576) receptors, the trans-diastereoisomers of related benz[e]indoles exhibited greater binding affinity for the dopamine D3 receptor than the corresponding cis-isomers. researchgate.net Conversely, for derivatives targeting serotonin (B10506) 5-HT1A receptors, the cis analogs were found to be more potent than their trans counterparts. nih.gov This highlights that the optimal configuration is target-dependent, with the spatial relationship between the key pharmacophoric elements dictated by the cis or trans fusion of the rings.

Ring FusionPreferred Target (Example)Effect on Activity
trans Dopamine D3 ReceptorsGreater binding affinity compared to cis-isomers researchgate.net
cis Serotonin 5-HT1A ReceptorsHigher potency compared to trans-isomers nih.gov

Beyond the relative cis/trans relationship, the absolute configuration (R/S designation) at each chiral center is a critical factor for receptor binding and biological activity. Enantiomers, which are non-superimposable mirror images of each other, can have vastly different affinities for their biological targets due to the chiral nature of receptor binding sites. unimi.it

While direct comparative binding data for the enantiomers of the unsubstituted this compound parent scaffold is limited in the literature, studies on closely related derivatives underscore the importance of absolute stereochemistry. For example, in a series of both cis- and trans-hexahydro-1H-benz[e]indoles, the enantiomers with a (3aR) absolute configuration were consistently identified as the more active isomers at dopamine D3 receptors. researchgate.net

The significance of absolute configuration is further exemplified by the use of specific enantiomers as key intermediates in drug synthesis. The (4aS,9bR)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole enantiomer, for instance, is a crucial building block for the synthesis of the antipsychotic drug lumateperone. guidechem.com This specific selection implies a significant difference in the biological activity between the (4aS,9bR) enantiomer and its (4aR,9bS) counterpart, with the former possessing the desired pharmacological profile.

Positional Effects of Substituents on Activity

The biological activity of the this compound scaffold can be finely tuned by the introduction of various substituents at different positions. The nitrogen atom at position 2 (N2) of the pyridine (B92270) ring is a particularly important site for modification.

Altering the substituent at the N2 position directly influences the compound's polarity, size, and ability to form hydrogen bonds, which in turn affects its pharmacokinetic and pharmacodynamic properties.

Substituents at the N2 position can significantly impact a molecule's metabolic stability, which is a measure of how quickly it is broken down by enzymes in the body. Enhanced metabolic stability often leads to a longer duration of action and improved bioavailability. Studies on pyridoindole derivatives have shown that the introduction of methyl or ethoxycarbonyl groups at the N2 position can enhance metabolic stability. researchgate.net For other types of stereoisomeric drugs, it has been observed that one isomer can be metabolized at a different rate than another; for example, the Z isomers of certain carbapenem (B1253116) antibiotics decompose approximately three times slower in mouse kidney homogenates than the naturally occurring E isomers. nih.gov This principle highlights how modifications, including those at the N2 position that affect stereochemistry, can protect the molecule from rapid metabolic breakdown.

Alkyl Groups: The presence of a methyl group at the N2 position is a feature of several active compounds. Stobadine, a well-characterized derivative with antioxidant and neuroprotective properties, is the (–)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole. researchgate.net The N2-methyl group in this compound is critical for its activity. In other related series, N-propyl and N-allyl groups have been shown to confer the greatest affinity for dopamine D3 receptors. researchgate.net

Ethoxycarbonyl Group: The replacement of an alkyl group with an ethoxycarbonyl group at the N2 position can also enhance biological activity, often by improving solubility and target affinity. researchgate.net For example, the derivative SMe1EC2, which contains a 2-ethoxycarbonyl group, demonstrates superior neuroprotective effects in models of Alzheimer's disease, combining antioxidant properties with monoamine oxidase-B (MAO-B) inhibition. researchgate.net

N2-SubstituentExample CompoundKey Biological Effects
Methyl StobadineAntioxidant, neuroprotective, cardioprotective researchgate.net
Ethoxycarbonyl SMe1EC2Superior neuroprotection, MAO-B inhibition researchgate.net

Substitutions at Position 8

Substitution on the benzene (B151609) ring portion of the indole (B1671886) nucleus, specifically at position 8, is another critical factor that governs the potency of these compounds. nih.gov The electronic properties and size of the substituent at this position can modulate the molecule's affinity for its target receptors.

The introduction of electron-donating groups at position 8 has been explored as a strategy to enhance biological efficacy. In related tetrahydro-γ-carboline scaffolds, an 8-methoxy group was a common feature in derivatives being optimized for potent biological activity, suggesting its favorable contribution. nih.gov Electron-donating groups can increase the electron density of the aromatic ring system, potentially influencing interactions with receptor sites. This strategy is a common approach in medicinal chemistry to fine-tune the electronic environment of a pharmacophore to improve its activity.

The methyl group is another substituent that has been investigated at the 8-position of the pyrido[4,3-b]indole core. nih.gov As a small, lipophilic, and weakly electron-donating group, its presence can affect the molecule's solubility, membrane permeability, and metabolic stability. The influence of an 8-methyl substituent on the central nervous system activity of hexahydro-pyrido[4,3-b]indole derivatives is a component of the broader SAR, where modifications at this position are known to be significant. nih.gov

Correlation of Structural Features with Specific Biological Activities

The specific arrangement of atoms and functional groups in this compound derivatives directly correlates with their biological functions. Key structural determinants have been identified that are essential for eliciting potent neuroleptic activity.

Neuroleptic Potency and Structural Determinants

The neuroleptic potency of this compound derivatives is profoundly influenced by a combination of structural features. nih.gov These include the stereochemistry at the 4a and 9b positions, the nature of the substituent at the 2-position, and substitutions on the indole nucleus at positions 5 and 8. nih.gov

Both cis- and trans-isomers of the 4a,9b ring junction have been investigated, with stereochemistry being a critical factor for neuroleptic activity. nih.govacs.org Furthermore, specific substitutions have been shown to yield compounds with potent and long-acting neuroleptic effects. nih.gov A notable example is a derivative featuring a trans-4a,9b configuration, a fluoro group at position 8, a 4-fluorophenyl group at position 5, and a 4-(4-fluorophenyl)-4-hydroxybutyl chain at position 2. This combination of features resulted in a potent antipsychotic agent. nih.gov Another study identified that a cis-configured analogue with a 2-[3-(p-fluorobenzoyl)propyl] chain possessed more potent neuroleptic activity than the parent compound, carbidine. nih.gov These findings highlight that a multifactorial approach, considering stereochemistry and substitutions at multiple positions, is necessary to optimize neuroleptic potency.

The following table summarizes key structural features of select derivatives and their associated neuroleptic potential.

Derivative Name/DescriptionPosition 2 SubstituentPosition 5 SubstituentPosition 8 Substituent4a,9b StereochemistryObserved ActivityReference
Carbidine Analogue3-(p-fluorobenzoyl)propylHHcisPotent Neuroleptic nih.gov
Flutroline Analogue4-(4-fluorophenyl)-4-hydroxybutyl4-fluorophenylFluorotransPotent, Long-Acting Neuroleptic nih.gov

Antioxidant and Free Radical Scavenging Efficacy

Derivatives of the this compound scaffold have demonstrated notable antioxidant and free radical scavenging properties. nih.gov The core mechanism of this activity is understood to involve the deprotonation of the indoline (B122111) nitrogen, which results in a resonance-stabilized, nitrogen-centered radical. acs.org Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the structural features that govern this efficacy. nih.gov

In homogenous systems, such as an ethanolic solution of α,α'-diphenyl-β-picrylhydrazyl (DPPH), the radical scavenging activity is strongly correlated with electronic parameters. nih.govacs.org Specifically, the sum of the aromatic substitution constants (Σσ+) and the hydration energy are effective predictors of antiradical efficiency. nih.govacs.org This suggests that substituents that can effectively delocalize the radical on the indole nitrogen enhance the compound's ability to neutralize free radicals. acs.org

Table 1: SAR Summary for Antioxidant & Radical Scavenging Activity

Structural ParameterInfluence on ActivityRationale
Aromatic Substitution (Σσ+) A good linear correlation exists between antiradical activity and the sum of aromatic substitution constants. acs.orgElectronic effects of substituents on the aromatic ring influence the stability of the nitrogen-centered radical formed during scavenging. acs.org
Hydration Energy Shown to be an effective predictor of radical scavenging activity in homogenous systems. nih.govRelates to the molecule's interaction with the solvent environment, which can affect the scavenging reaction.
Lipophilicity & Basicity Governs the overall antioxidant activity in heterogeneous (lipid) systems. nih.govDetermines the compound's ability to partition into and be available within the lipid membrane to inhibit peroxidation. nih.gov

Receptor Binding Affinity and Selectivity

The hexahydropyrido[4,3-b]indole framework serves as a privileged scaffold for ligands targeting several G protein-coupled receptors (GPCRs). Modifications to the core structure, including substitutions and stereochemistry, allow for the fine-tuning of binding affinity and selectivity for serotonin, dopamine, and histamine (B1213489) receptors.

Serotonin Receptor Ligand Activity

The indole moiety is a key privileged scaffold in the design of ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors. nih.gov Derivatives of the tetrahydro-1H-pyrido[4,3-b]indole class have been specifically developed as potent antagonists for the 5-HT6 receptor subtype. nih.gov

Structure-activity relationship studies revealed that substitution at the 8-position of the pyridoindole ring with a sulfonyl group is critical for high-affinity binding. A series of 8-sulfonyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles were synthesized and evaluated, leading to the identification of compounds with nanomolar potency. nih.gov The most potent of these derivatives demonstrated high affinity in radioligand binding assays and functional antagonist activity. nih.gov

Table 2: Binding Affinity of 8-Sulfonyl-Substituted Tetrahydro-1H-pyrido[4,3-b]indole Derivatives at the 5-HT6 Receptor

Compound5-HT6 Binding Affinity (Ki)5-HT6 Functional Activity (IC50)
Compound 9.HCl 2.1 nM15 nM
Compound 20.HCl 5.7 nM78 nM
Data sourced from a study on 8-sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists. nih.gov
Dopamine Receptor Interaction

The this compound nucleus is a foundational structure for potent dopamine (DA) receptor ligands, particularly those with neuroleptic activity. nih.gov The SAR for this class of compounds is well-defined, with stereochemistry and substitutions at specific positions playing a pivotal role in determining potency. nih.govnih.gov

Specifically, the 4a,9b-trans stereoisomers have been the focus of developing potent neuroleptics. nih.gov Substitution at the 2-position of this trans-scaffold with ω-carboxamidoalkyl substituents results in compounds with exceptionally potent activity in both in vitro and in vivo models. nih.gov The high affinity of these carboxamidoalkyl derivatives suggests that the auxiliary binding site on the dopamine receptor is a hydrogen-bond donating site. nih.gov Furthermore, substituents at the 5 and 8 positions, in conjunction with the relative configuration at the 4a and 9b positions, also influence the potency of central nervous system activities. nih.gov For example, a cis-2-[3-(p-fluorobenzoyl)propyl] analogue was found to have more potent neuroleptic activity than the parent compound, carbidine. nih.gov

Table 3: SAR Summary for Dopamine Receptor Activity

Position of SubstitutionSubstituent TypeEffect on Activity
Position 2 (on 4a,9b-trans scaffold) ω-Carboxamidoalkyl groupsLeads to exceedingly potent neuroleptic activity. nih.gov
Position 2 (on cis scaffold) 3-(p-fluorobenzoyl)propyl groupResults in more potent neuroleptic activity than the parent drug. nih.gov
Positions 2, 5, and 8 VariousSubstituents at these positions influence overall potency. nih.gov
Positions 4a and 9b (Stereochemistry) cis vs. transThe relative configuration is a key determinant of biological activity. nih.gov
Histamine H1 Receptor Inhibition

While direct SAR studies on this compound as histamine H1 antagonists are limited, research on structurally related compounds provides significant insights. Docking studies on a class of pyrazinopyridoindole compounds have been used to validate pharmacophore models for H1-receptor antagonists. nih.govresearchgate.net

The general pharmacophore for classical H1 antihistamines includes two aryl groups, a connecting atom (like N, C, or O), and a terminal tertiary amine. ramauniversity.ac.in The pyrido[4,3-b]indole scaffold can be incorporated into this model. Studies on other indole-containing derivatives, such as indolylpiperidines, have led to the identification of potent H1 antagonists. nih.gov In these series, substitutions on the indole ring, such as a fluorine at position 6, were found to enhance in vivo activity. nih.gov This suggests that modifications to the aromatic portion of the hexahydropyrido[4,3-b]indole core could similarly modulate H1 receptor affinity and activity.

Enzyme Inhibitory Activities

Beyond receptor modulation, the functionalized tetrahydro-1H-pyrido[4,3-b]indole scaffold has been identified as a novel chemotype for enzyme inhibition, demonstrating specific activity against sirtuins.

Sirtuin Inhibitory Activity

Sirtuins are a class of NAD+-dependent protein deacylases, and their inhibition is a target for various therapeutic areas. Functionalized tetrahydro-1H-pyrido[4,3-b]indoles have been identified as preferential inhibitors of Sirtuin 2 (SIRT2). nih.gov

Promising candidates from this class exhibit inhibitory potencies in the low micromolar range. nih.gov Molecular docking studies indicate that the tetrahydropyridoindole scaffold positions itself within the NAD+ pocket and the acetylated substrate channel of the SIRT2 protein. nih.gov The binding is stabilized by a combination of van der Waals/hydrophobic forces, hydrogen bonding, and stacking interactions. nih.gov This discovery presents the functionalized tetrahydropyridoindole as a novel class of SIRT2 inhibitors that can be further explored for its therapeutic potential. nih.gov

Table 4: Sirtuin 2 (SIRT2) Inhibitory Potency of Tetrahydro-1H-pyrido[4,3-b]indole Derivatives

Compound ClassSIRT2 Inhibitory Potency (IC50)Binding Site Interaction
Functionalized Tetrahydro-1H-pyrido[4,3-b]indoles 3-4 μM (for promising candidates) nih.govThe scaffold occupies the NAD+ pocket and acetylated substrate channel of SIRT2. nih.gov
Aldose Reductase Inhibition

Derivatives of the this compound scaffold have been investigated as inhibitors of aldose reductase (ALR2), an enzyme implicated in the long-term complications of diabetes. nih.govresearchgate.net The research has often been based on modifications of stobadine, the (–)-cis-2,8-dimethyl derivative of the core scaffold, which itself possesses antioxidant properties beneficial for attenuating the oxidative stress component of glucose toxicity. nih.gov

Structure-activity relationship studies have elucidated the importance of specific substitutions on the pyrido[4,3-b]indole core for aldose reductase inhibitory activity.

Position 2: Modifications at the piperidine (B6355638) nitrogen (position 2) significantly influence activity. While methyl and ethoxycarbonyl groups can enhance metabolic stability, substitution with a larger benzyl (B1604629) group has been shown to reduce aldose reductase inhibition compared to the parent compound, stobadine.

Position 8: Substitutions on the indole ring, such as at position 8, are also critical. A methyl group at this position, as seen in stobadine, contributes to lipophilicity and efficacy. nih.gov

Stereochemistry: The relative configuration at the 4a and 9b positions is crucial. The cis-configuration is considered critical for the enantioselective activity observed in compounds like stobadine.

The development of these compounds is based on the premise that a bifunctional agent with both aldose reductase inhibitory and antioxidant activities could be highly beneficial in treating diabetic complications. nih.gov

Table 1: SAR of Pyrido[4,3-b]indole Derivatives on Aldose Reductase Inhibition

Compound/Derivative Class Substitution Effect on Aldose Reductase Inhibition
Stobadine (–)-cis-2,8-dimethyl Parent compound with established activity nih.gov

This table is generated based on qualitative SAR descriptions.

Tyrosine Hydroxylase Activity Modulation

A review of the available scientific literature did not yield specific studies focusing on the structure-activity relationships of this compound derivatives concerning the modulation of tyrosine hydroxylase activity. While this class of compounds has been explored for various central nervous system activities, direct investigation into their effects on this specific enzyme appears to be limited. neurodegenerationresearch.eu

Channel Potentiation Activities (e.g., CFTR Potentiation)

The closely related 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been identified as a novel chemical scaffold for potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. researchgate.net Mutations in the CFTR gene cause cystic fibrosis (CF), and potentiator molecules are designed to recover the function of CFTR proteins that are present at the cell surface but have a gating defect (i.e., a reduced channel opening probability). researchgate.net

Intensive SAR studies on this scaffold led to the discovery of potent derivatives capable of rescuing the gating defects of F508del- and G551D-CFTR mutants. researchgate.net High-throughput screening identified initial hits, which confirmed the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (also known as 1,2,3,4-tetrahydro-γ-carboline) as a promising starting point.

Key SAR findings include:

Substitution on Piperidine Nitrogen (Position 2): The nature of the substituent at the N2 position is a primary determinant of potency. Aromatic and heteroaromatic moieties are generally favored.

Substitution on Indole Ring: Modifications on the indole portion of the molecule, particularly at positions 6, 7, and 8, have been explored to optimize activity and drug-like properties.

Chirality: The stereochemistry of the molecule is critical, with enantiomerically pure compounds showing significantly improved efficacy and pharmacological profiles. One such enantiomerically pure compound, referred to as 39 in the study, demonstrated good efficacy and a promising in vitro profile. researchgate.net

Further exploration of related structures identified spiro[piperidine-4,1'-pyrido[3,4-b]indole] derivatives as "co-potentiators." These compounds function synergistically with other known potentiators like VX-770 to restore the channel activity of certain minimal function CFTR mutants. SAR studies on this subclass established that a 6'-methoxyindole group combined with a 2,4,5-trifluorobenzyl substituent resulted in a compound with an EC50 of approximately 600 nM for the activation of N1303K-CFTR, a significant improvement over the original screening hit.

Table 2: Activity of Representative Pyrido[4,3-b]indole-based CFTR Potentiators

Compound Class Key Substitutions Target Mutant Activity Metric Value Reference
Tetrahydro-γ-carboline Enantiomerically pure derivative F508del/G551D Efficacy Good researchgate.net

Tubulin Polymerization Inhibition

The aromatic, unsaturated analog of the core scaffold, 5H-pyrido[4,3-b]indole, has been utilized to develop potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy. These agents disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

SAR studies focused on a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives. The primary point of modification was the aryl group attached at the C9 position of the pyrido[4,3-b]indole B-ring system.

A-Ring Substituents: The nature of the A-ring (the C9-aryl substituent) was found to be critical for anti-proliferative activity. A 3,4,5-trimethoxyphenyl group, a common feature in many potent tubulin inhibitors that bind at the colchicine (B1669291) site, conferred the strongest activity against the HeLa cancer cell line.

Mechanism of Action: The lead compound from this series, 7k , was shown to effectively inhibit tubulin polymerization, disrupt the cellular microtubule network, arrest the cell cycle at the G2/M phase, and induce apoptosis. Molecular docking studies suggested that these compounds bind to the colchicine binding pocket of tubulin.

These findings indicate that the 5H-pyrido[4,3-b]indole core is a promising scaffold for the development of novel anticancer agents that target tubulin polymerization.

Table 3: Antiproliferative Activity of a Key 9-Aryl-5H-pyrido[4,3-b]indole Derivative

Compound A-Ring (C9-substituent) Cell Line Activity Metric Value Reference

| 7k | 3,4,5-trimethoxyphenyl | HeLa | IC50 | 8.7 ± 1.3 µM | |

Molecular Mechanism of Action Investigations

Interactions with Specific Biological Targets at the Molecular Level

Derivatives of the 2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole scaffold have been shown to interact with various biological targets, including receptors and enzymes, at a molecular level. These interactions are fundamental to their observed pharmacological effects.

Receptor Agonism/Antagonism Mechanisms

The neuroleptic and thymoleptic-like activities observed in some derivatives of this hexahydropyrido[4,3-b]indole suggest interactions with central nervous system receptors. Research has pointed towards an affinity for dopamine (B1211576) receptors. For instance, certain carboxamidoalkyl derivatives of the 4a,9b-trans isomer of the core structure exhibit potent neuroleptic activity, which is attributed to their high-affinity binding to dopamine (D2) receptors. This binding suggests that the pyrido[4,3-b]indole nucleus plays a crucial role in orienting the substituent groups to interact effectively with the receptor's binding site.

While specific agonist or antagonist mechanisms for the parent compound are not detailed in the available literature, the activity of its derivatives provides a strong indication of the potential for this scaffold to be developed into specific receptor modulators. The nature of the substituent at position 2 of the pyridoindole ring system has been shown to significantly influence the potency and receptor interaction profile.

Enzyme Inhibition Kinetics and Binding Modes

The pyridoindole scaffold is also implicated in the inhibition of certain enzymes. A notable example is the inhibition of monoamine oxidase-B (MAO-B) by some derivatives. One such derivative, SMe1EC2, which features an ethoxycarbonyl group at the 2-position and a methoxy (B1213986) group at the 8-position, combines antioxidant effects with MAO-B inhibition. While detailed kinetic studies and binding mode analyses for the parent compound are not available, research on other heterocyclic compounds with MAO-B inhibitory activity suggests that the indole-like moiety can interact with the active site of the enzyme, often through hydrophobic and hydrogen-bonding interactions with key amino acid residues.

The table below summarizes the MAO-B inhibitory activity of some pyridazinobenzylpiperidine derivatives, which, while structurally different, provide context for the potency that can be achieved in MAO-B inhibitors.

CompoundMAO-B IC50 (µM)MAO-A IC50 (µM)Selectivity Index (SI) for MAO-BInhibition TypeKi for MAO-B (µM)
S50.2033.85719.04Competitive, Reversible0.155 ± 0.050
S160.979>20>20.43Competitive, Reversible0.721 ± 0.074

Reactive Oxygen Species Scavenging Mechanisms

A significant body of research has focused on the antioxidant properties of pyridoindole derivatives, particularly Stobadine ((-)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole). These studies provide a detailed understanding of the reactive oxygen species (ROS) scavenging mechanisms inherent to this chemical scaffold.

Direct Scavenging of Hydroxyl, Peroxyl, and Alkoxyl Radicals

Stobadine has been demonstrated to be a potent scavenger of several types of free radicals. The core pyridoindole structure is believed to be responsible for this activity, specifically the indole (B1671886) nitrogen, which can donate an electron to form a stable nitrogen-centered radical.

Hydroxyl Radicals (•OH): Stobadine is a highly potent scavenger of hydroxyl radicals, with a reported second-order rate constant (k2) greater than 10¹⁰ M⁻¹s⁻¹. This high efficacy has been demonstrated in both chemical and biological systems.

Peroxyl Radicals (ROO•): The compound effectively quenches peroxyl radicals in both lipid and aqueous phases. In rat liver microsomes, Stobadine inhibited lipid peroxidation induced by both lipid-soluble and water-soluble azo-initiators of peroxyl radicals with a half-maximal effect at 17 µM.

Alkoxyl Radicals (RO•): Stobadine has also shown a scavenging effect towards alkoxyl radicals in nonpolar environments.

The table below summarizes the radical scavenging activity of Stobadine.

Radical SpeciesMethod/AssayFinding
Hydroxyl (•OH)Deoxyribose degradation, KMBA oxidationk2 > 10¹⁰ M⁻¹s⁻¹
Peroxyl (ROO•)Inhibition of cis-parinaric acid fluorescence decayHalf-maximal effect at 20 µM
Peroxyl (ROO•)Inhibition of luminol-sensitized chemiluminescenceHalf-maximal effect at 33 µM
Peroxyl (ROO•)Inhibition of lipid peroxidation in rat liver microsomesHalf-maximal effect at 17 µM
Alkoxyl (RO•)Canthaxanthin bleaching testMore effective than Trolox

Attenuation of Oxidative Stress Markers (e.g., Lipid Peroxidation)

The free radical scavenging activity of the pyridoindole scaffold translates into the effective attenuation of oxidative stress markers. Stobadine is a potent inhibitor of lipid peroxidation. In phosphatidylcholine liposomes and rat liver microsomes, a 5 µM concentration of Stobadine was sufficient to double the duration of the lag phase before the rapid onset of chemiluminescence, a measure of lipid peroxidation. This protective effect is thought to be dependent on the presence of vitamin E in the membrane. Furthermore, Stobadine has been shown to diminish lipid peroxidation and the impairment of Ca²⁺-sequestering intracellular systems under conditions of oxidative stress.

Modulation of Ion Channel Function

Derivatives of this compound have been found to modulate the function of various ion channels, which contributes to their pharmacological profile.

The antiarrhythmic activity of Stobadine is attributed to its ability to modulate cardiac ion channels. While the specific channels and the exact mechanism of modulation are not fully detailed in the provided search results, its protective effects in myocardial infarction models point to a significant interaction with the electrophysiological properties of cardiac cells.

More specifically, a class of compounds based on the related 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been identified as novel potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. These compounds have been shown to rescue the gating defect of mutated CFTR, such as the F508del and G551D mutations. This indicates a direct or indirect interaction with the CFTR protein, leading to an increase in its open probability and thus enhancing chloride ion transport across the cell membrane.

The table below presents the efficacy and potency of selected 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as CFTR potentiators in cells expressing the F508del-CFTR mutation.

CompoundEfficacy (Emax, normalized to compound 3)Potency (EC50, µM)
Hit-7 (1)0.82 ± 0.040.35 ± 0.05
Hit-8 (2)0.38 ± 0.02> 20
Hit-9 (3)1.00 ± 0.050.25 ± 0.03

Influence on Cardiac Ion Channels

While direct studies on the influence of this compound on cardiac ion channels are limited, research into its derivatives provides significant insights into the potential cardiac electrophysiological effects of this structural class. One of the most well-studied derivatives is Stobadine, also known as (–)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole. Stobadine has demonstrated notable antiarrhythmic and cardioprotective properties, which are attributed to its modulation of cardiac ion channels.

The protective effect of Stobadine in the context of cardiac injury induced by ischemia and reperfusion has been documented. In isolated rat heart models, Stobadine was shown to prevent the full development of deleterious effects such as severe dysrhythmias that occur upon reperfusion. nih.gov This protective action is believed to be a consequence of its antioxidant properties, which can indirectly influence ion channel function by preserving the integrity of the cell membrane and associated channel proteins. nih.gov

The antiarrhythmic activity of Stobadine suggests an interaction with the ion channels responsible for the cardiac action potential. While the precise channels and the nature of their modulation by Stobadine are complex, the observed effects point towards a stabilization of the cardiac rhythm. The broader class of pyrido[4,3-b]indole derivatives has been investigated for various pharmacological activities, indicating that the core structure is a viable scaffold for developing agents with cardiovascular effects.

Amelioration of CFTR Chloride Channel Gating Defects

A significant area of investigation for compounds containing the pyrido[4,3-b]indole scaffold is their role in modulating the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. Mutations in the CFTR gene can lead to cystic fibrosis (CF), a genetic disorder characterized by defects in chloride ion transport across epithelial cell membranes. Small molecules known as potentiators can help to rescue the function of mutated CFTR channels by increasing their open probability (gating).

Research has identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core, a close structural analog of this compound, as a novel chemotype for CFTR potentiators. Through high-throughput screening, several derivatives of this scaffold were found to effectively ameliorate the gating defects of mutant CFTR channels, such as the F508del and G551D mutations.

In-depth structure-activity relationship (SAR) studies have led to the discovery of potent derivatives. For instance, enantiomerically pure compounds have been developed that show good efficacy in rescuing the gating defect of both F508del- and G551D-CFTR. The promising in vitro druglike profile of these compounds suggests that the this compound scaffold is a valuable starting point for the development of new CFTR potentiator drugs.

Derivative CFTR Mutation Efficacy Potency (EC50)
Hit-7 (1) F508del Good Sub-micromolar
Hit-9 (3) F508del Good Sub-micromolar

Interference with Cellular Structural Components (e.g., Microtubule Network Disruption)

The interaction of this compound with cellular structural components such as the microtubule network is an area of emerging research, largely inferred from studies on the broader class of β-carboline and indole derivatives. Many indole-based compounds have been identified as tubulin polymerization inhibitors, a mechanism that is crucial in the development of anticancer agents. mdpi.com These molecules often bind to the colchicine (B1669291) binding site on β-tubulin, disrupting the dynamics of microtubule assembly and disassembly, which in turn leads to cell cycle arrest and apoptosis. mdpi.comnih.gov

While direct evidence for this compound in microtubule disruption is not yet established, the structural similarities to known tubulin inhibitors suggest a potential for such activity. The planar aromatic ring system of the β-carboline structure, which is related to the pyrido[4,3-b]indole core, is known to facilitate interactions with biological macromolecules. nih.gov For example, certain β-carboline derivatives have been shown to exert antitumor activity through mechanisms that include the inhibition of cyclin-dependent kinases (CDKs) and interference with DNA. nih.gov

Further investigation is required to determine if this compound or its specific derivatives directly bind to tubulin or otherwise interfere with the microtubule network. Such findings could open new avenues for the therapeutic application of this class of compounds, particularly in oncology.

Computational Studies and Modeling in Pyrido 4,3 B Indole Research

Quantum Chemical Calculations (e.g., Density Functional Theory for Tautomerism)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in investigating the electronic structure, stability, and reactivity of molecules. One key application is the study of tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For heterocyclic systems like pyrido[4,3-b]indoles, tautomerism can significantly influence their chemical properties and biological activity.

While specific DFT studies on the tautomeric equilibria of 2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole are not extensively documented in prominent literature, the methodology has been widely applied to similar structures. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been effectively used to investigate the structures, tautomerism, and conformations of pyridinylbutane-1,3-diones. ijnc.ir Such studies calculate the relative energies and Gibbs free energy of different tautomers to predict their populations in various solvents. ijnc.ir This approach allows for the determination of the most stable tautomeric form under specific conditions, which is critical for understanding its interaction with biological targets. The insights gained from these computational methods are vital for interpreting experimental data, such as NMR spectra, and for building a comprehensive picture of the molecule's behavior. ijnc.ir

Table 1: Common DFT Methods in Tautomerism Studies
Method/FunctionalBasis SetTypical ApplicationReference
B3LYP6-311++G(d,p)Calculating relative energies, Gibbs free energy, and predicting tautomer stability. ijnc.ir
SCRF-PCM6-311++G(d,p)Modeling solvent effects on tautomeric equilibria. ijnc.ir
GIAO6-311++G(d,p)Calculating NMR nuclear shieldings to compare with experimental spectra. ijnc.ir

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to simulate the interaction between a ligand, such as a derivative of the pyrido[4,3-b]indole scaffold, and the binding site of a target protein.

Research on the closely related 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has demonstrated its potential to bind to various protein targets. Docking studies have shown that this scaffold can fit into the NAD+ pocket and acetylated substrate channel of sirtuin 2 (SIRT2), a protein deacetylase implicated in metabolism and stress response. guidechem.com The interactions stabilizing this binding include van der Waals forces, hydrophobic interactions, hydrogen bonding, and pi-pi stacking. guidechem.commdpi.com

Similarly, derivatives of this scaffold have been docked into the active site of the c-Met kinase, a key target in cancer therapy. ias.ac.in These simulations help elucidate the binding orientations of the compounds and identify key amino acid residues involved in the interaction. ias.ac.in In other studies, pyrido[3,4-b]indole derivatives were docked into the MDM2 protein, a negative regulator of the p53 tumor suppressor. mdpi.com These models suggested that interactions such as hydrogen bonds with residues like Tyr106 and hydrophobic interactions with Leu54 and Val93 are critical for binding. mdpi.com Such simulations are essential for understanding the structure-activity relationship (SAR) and for guiding the design of more potent and selective inhibitors.

Table 2: Examples of Protein Targets for Pyrido[4,3-b]indole Scaffolds in Docking Studies
Protein TargetTherapeutic AreaKey Interactions ObservedReference
Sirtuin 2 (SIRT2)Metabolic Disorders, CancerVan der Waals, hydrophobic, H-bonding, pi-pi stacking guidechem.com
c-Met KinaseCancerHydrophobic interactions ias.ac.in
MDM2CancerHydrogen bonding (Tyr106), hydrophobic interactions (Val93, Leu54, Ile99), pi-pi stacking (Tyr100, His96) mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

A QSAR study was conducted on derivatives of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core to establish a model for predicting their efficacy as potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which is crucial in treating cystic fibrosis. chemicalbook.com In this research, a dataset of 41 compounds was used to build both linear and nonlinear models. chemicalbook.com

The linear model was developed using a heuristic method, resulting in a squared correlation coefficient (R²) of 0.57. chemicalbook.com A more predictive nonlinear model was established using gene expression programming (GEP). For the GEP model, the R² value was 0.74 for the training set and 0.70 for the test set, indicating a stronger predictive capability. chemicalbook.com Such models are valuable tools in drug discovery as they help prioritize the synthesis of new derivatives with potentially higher biological activity, thereby optimizing resources and accelerating the development of new therapeutic agents. chemicalbook.com

Conformational Analysis and Stereochemical Prediction

The this compound scaffold contains two chiral centers at positions 4a and 9b. This gives rise to stereoisomers, specifically cis and trans diastereomers, where the hydrogen atoms at these positions are on the same or opposite sides of the ring junction, respectively. The relative configuration of these centers profoundly influences the molecule's three-dimensional shape and, consequently, its pharmacological activity.

Experimental studies have demonstrated that the stereochemistry at the 4a and 9b positions is a critical determinant of the central nervous system activities of substituted hexahydropyrido[4,3-b]indole derivatives. nih.gov For example, the cis- and trans-isomers of certain analogues exhibit different potencies in neuroleptic and thymoleptic assays. nih.gov

Computational methods play a vital role in conformational analysis and stereochemical prediction. DFT calculations can be employed to determine the relative stability of different stereoisomers. By optimizing the geometry of both cis and trans isomers and calculating their total energies, researchers can predict which conformer is thermodynamically more stable. This information is crucial for understanding why one isomer might exhibit greater biological activity than another, as the lower energy conformation is often the one that preferentially binds to a biological target. These computational predictions, when correlated with experimental pharmacological data, provide a powerful basis for designing stereochemically pure drugs with improved efficacy. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Derivatized Hexahydropyrido[4,3-b]indoles

While classical methods such as the Pictet-Spengler reaction have been instrumental in accessing the hexahydropyrido[4,3-b]indole core, the future of synthesizing diverse derivatives lies in the development of more efficient, stereoselective, and modular synthetic strategies. A significant area of opportunity is the exploration of catalyst-controlled C–H functionalization. nih.gov This approach would allow for the direct introduction of functional groups at various positions on the indole (B1671886) or pyridine (B92270) rings, bypassing the need for pre-functionalized starting materials and enabling rapid access to a wide array of analogs. nih.gov

Future synthetic endeavors should also focus on asymmetric synthesis to control the stereochemistry at the C4a and C9b positions, as the spatial arrangement of substituents is known to significantly influence biological activity. nih.gov The development of novel chiral catalysts or auxiliaries specifically tailored for the pyrido[4,3-b]indole system could provide access to enantiomerically pure compounds, which is crucial for developing selective therapeutics.

Furthermore, the application of flow chemistry and automated synthesis platforms presents a promising avenue for the high-throughput generation of compound libraries. These technologies can accelerate the synthesis-testing cycle, enabling a more rapid exploration of the chemical space around the core scaffold. The development of one-pot, multi-component reactions will also be critical for improving synthetic efficiency and sustainability. organic-chemistry.org

Table 1: Emerging Synthetic Strategies for Pyrido[4,3-b]indole Analogs

Synthetic StrategyKey AdvantagesPotential Future Application
Catalyst-Controlled C-H Functionalization High atom economy; enables late-stage diversification; regioselective control. nih.govRapid synthesis of derivatives with novel substitution patterns for structure-activity relationship (SAR) studies.
Asymmetric Catalysis Access to single enantiomers; crucial for target selectivity and reducing off-target effects. chemicalbook.comDevelopment of highly selective neurological or anticancer agents based on specific stereoisomers.
Multi-Component Reactions Increased efficiency; reduced waste; rapid assembly of complex molecules. organic-chemistry.orgGeneration of large, diverse compound libraries for high-throughput screening campaigns.
Flow Chemistry Improved reaction control and safety; scalability; potential for automation.Accelerated lead optimization and scale-up synthesis of promising drug candidates.

Design of Advanced Derivatization Strategies for Enhanced Target Selectivity

The therapeutic potential of the hexahydropyrido[4,3-b]indole scaffold is dictated by the nature and position of its substituents. nih.gov Future research must focus on rational, structure-based design to create derivatives with high affinity and selectivity for specific biological targets. A key strategy involves leveraging detailed structural information of the target protein, obtained through X-ray crystallography or cryo-electron microscopy, to design derivatives that form optimal interactions with the binding site.

One promising direction is the development of covalent inhibitors. By incorporating a mildly reactive electrophile (a "warhead") onto the scaffold, derivatives can be designed to form a permanent covalent bond with a specific nucleophilic residue (e.g., cysteine) in the target protein. This can lead to enhanced potency and a prolonged duration of action.

Another advanced strategy is fragment-based drug design (FBDD). Small molecular fragments that bind to different subpockets of the target can be identified and then linked together using the hexahydropyrido[4,3-b]indole scaffold as a template. This approach allows for the systematic construction of highly potent and selective ligands.

Furthermore, derivatization can be used to fine-tune the physicochemical properties of the compounds, such as solubility and membrane permeability, which are critical for oral bioavailability and distribution to the site of action, including the brain. nih.gov For instance, systematic modification of substituents at the 2, 5, and 8 positions has been shown to modulate central nervous system activities. nih.gov

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To fully understand the biological effects of hexahydropyrido[4,3-b]indole derivatives, future research must move beyond single-target assays and embrace a systems biology approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for obtaining a holistic view of a compound's mechanism of action. nih.govresearchgate.net

By treating cell lines or animal models with a lead compound and subsequently analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can construct detailed molecular portraits of the compound's effects. mdpi.com This approach can help identify not only the primary target but also off-target interactions and downstream signaling pathways that are modulated.

Multi-omics integration can reveal unexpected therapeutic opportunities and potential liabilities early in the drug discovery process. mixomics.org For example, transcriptomic profiling might reveal that a compound upregulates genes involved in neuroprotection, suggesting its potential use in neurodegenerative diseases. nih.gov Similarly, proteomic analysis could identify biomarkers that predict which patients are most likely to respond to a particular derivative. Web-based tools and sophisticated statistical methods are becoming increasingly available to facilitate the analysis and interpretation of these complex datasets. springernature.com

Development of Advanced Computational Models for Predictive Molecular Design

In silico methods are set to play an increasingly pivotal role in accelerating the design of novel hexahydropyrido[4,3-b]indole derivatives. Future efforts will focus on the development and application of more sophisticated and predictive computational models. preprints.org

Quantitative Structure-Activity Relationship (QSAR) models will continue to be refined, incorporating 3D structural information and advanced machine learning algorithms to more accurately predict the biological activity of virtual compounds before they are synthesized. researchgate.net

Pharmacophore modeling and molecular docking studies will guide the rational design of derivatives with enhanced binding affinity and selectivity. By creating a 3D model of the essential features required for binding to a specific target, new molecules can be designed that perfectly match this pharmacophore.

A particularly exciting frontier is the use of artificial intelligence (AI) and deep learning in de novo drug design. preprints.org These models can learn the complex relationships between chemical structure and biological activity from existing data and then generate entirely new molecular structures based on the hexahydropyrido[4,3-b]indole scaffold that are predicted to have optimal therapeutic properties. Integrating these predictive models with automated synthesis platforms could create a closed-loop system for accelerated drug discovery. preprints.org

Q & A

Q. What are the key structural features influencing the biological activity of this pyridoindole scaffold?

The tricyclic pyridoindole core (indole fused with a piperidine ring) and substituent positions (e.g., R2, R5, R8) critically modulate activity. For example:

  • Cis/trans stereochemistry at positions 4a and 9b affects dopamine receptor binding. Trans isomers (e.g., 4a,9b-trans derivatives) show 10–100× higher neuroleptic potency than cis isomers due to optimal nitrogen-to-aromatic ring geometry (5.1 Å distance; nitrogen 0.55 Å above the plane) .
  • R8 methoxy substitution (e.g., SMe1EC2) enhances antioxidant and neuroprotective activity by stabilizing radical scavenging intermediates .
  • R2 ester groups (e.g., ethoxycarbonyl) improve blood-brain barrier permeability and reduce toxicity compared to methyl groups .

Q. What experimental models are used to evaluate neuroprotective effects?

Common preclinical models include:

  • In vitro : Hypoxia-reoxygenation in brain slices (measuring lipid peroxidation and glutathione peroxidase activity) .
  • In vivo :
    • Rat hippocampal neurodegeneration induced by trimethyltin (Alzheimer’s-like model) .
    • Ischemia-reperfusion injury in rat brains or hearts (monitoring oxidative stress markers like malondialdehyde) .
  • Behavioral assays : Elevated plus-maze or open-field tests for anxiolytic activity .

Q. What synthetic strategies are employed for pyridoindole derivatives?

  • Core synthesis : Cyclization of tryptamine derivatives with carbonyl compounds under acidic conditions .
  • Stereochemical control : Resolution using chiral acids (e.g., S-(+)-mandelic acid) to isolate enantiopure intermediates (>99% ee) .
  • Functionalization :
    • Bromination at R6 for radioisotope labeling (e.g., tritiation via Pd/BaSO₃ catalysis) .
    • Methoxy or ester group introduction via nucleophilic substitution .

Advanced Research Questions

Q. How do structural modifications at R8 resolve contradictions in antioxidant efficacy across studies?

Discrepancies arise from varying model systems and dosage regimes:

  • SMe1EC2 (R8 methoxy) : Shows potent antioxidant activity in diabetic rat aortas (reducing lipid peroxidation by 40%) but weaker effects in adjuvant arthritis models . This suggests tissue-specific bioavailability or differential ROS generation pathways.
  • Stobadine (R8 methyl) : Effective in cardiac ischemia but less so in neuronal models due to lower BBB permeability .
    Methodological Insight : Compare ED₅₀ values across models and use pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to clarify discrepancies .

Q. What computational approaches validate the neuroleptic activity of trans-4a,9b derivatives?

  • Molecular docking : Using the 2v5z-MAO-B/safinamide complex (YAMBER3 force field), methoxy-substituted derivatives show hydrogen bonding with FAD cofactors, correlating with MAO-B inhibition (IC₅₀ ~50 nM) .
  • QSAR modeling : Trans-derivatives with R2 carboxamidoalkyl groups (e.g., p-fluorobenzoylpropyl) exhibit optimal dopamine D2 receptor binding (Ki < 1 nM) due to auxiliary hydrogen-bond interactions .

Q. How do stereochemical and substituent variations impact neurotoxicity profiles?

  • Cis vs. trans isomers : Cis-2,8-dimethyl derivatives (e.g., stobadine) show no neurotoxicity in human fibroblasts (IC₅₀ > 1000 µM) , while trans-2-carboxamidoalkyl analogs induce dose-dependent catalepsy in rodents .
  • Substituent effects :
    • R2 ethoxycarbonyl (SMe1EC2): LD₅₀ > 2000 mg/kg (oral, rats) vs. R2 methyl (stobadine): LD₅₀ ~500 mg/kg .
    • R6 bromine : Increases metabolic stability but reduces BBB penetration .

Q. What methodological gaps exist in current structure-activity relationship (SAR) studies?

  • Limitations :
    • Most SAR data derive from rodent models, with limited human neuronal cell line validation .
    • Antioxidant assays (e.g., DPPH scavenging) often lack physiological relevance compared to in vivo oxidative stress markers .
  • Recommendations :
    • Use induced pluripotent stem cell (iPSC)-derived neurons for neuroprotection studies.
    • Apply machine learning to predict substituent effects on off-target binding .

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2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.